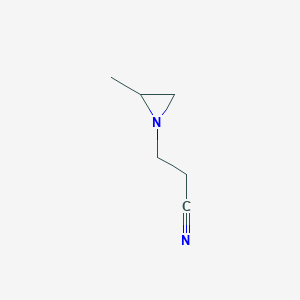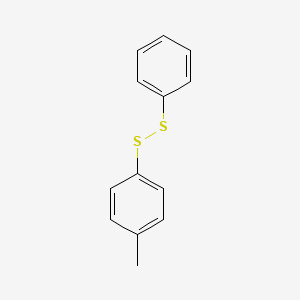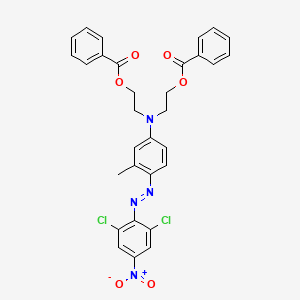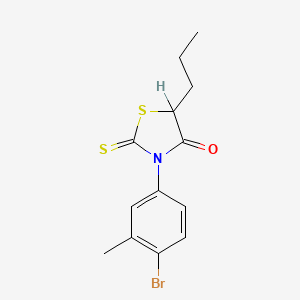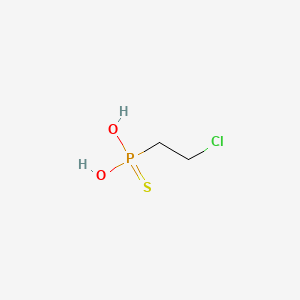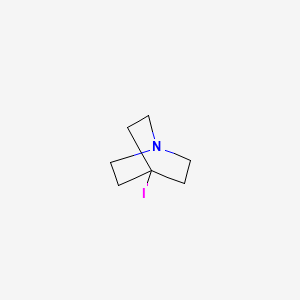![molecular formula C24H36N4O B14693111 1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine CAS No. 27228-62-2](/img/structure/B14693111.png)
1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine is a complex organic compound characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the diethylamino group: This is usually done through nucleophilic substitution reactions.
Final assembly: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-1,4-phenylenediamine: A structurally related compound with similar functional groups.
N,N-Diethyl-1,4-phenylenediammonium sulfate: Another related compound used in various chemical applications.
Uniqueness
1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine is unique due to its furo[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
27228-62-2 |
|---|---|
Formule moléculaire |
C24H36N4O |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C24H36N4O/c1-7-28(8-2)16-12-13-17(3)25-22-20-21(19-14-10-9-11-15-19)24(5,6)29-23(20)27-18(4)26-22/h9-11,14-15,17,21H,7-8,12-13,16H2,1-6H3,(H,25,26,27) |
Clé InChI |
YDGXKUDVQSMUDF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCC(C)NC1=C2C(C(OC2=NC(=N1)C)(C)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one](/img/structure/B14693030.png)


![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
